molecular formula C58H112N2O5 B13366952 Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate

Cat. No.: B13366952
M. Wt: 917.5 g/mol
InChI Key: PZWVJAQWYTXGMR-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate is a complex organic compound that belongs to the class of ionizable cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate involves multiple steps. The process typically starts with the preparation of the core nonadecanedioate structure, followed by the attachment of the butyloctyl and pyrrolidinylpropyl groups. The reaction conditions often require the use of organic solvents such as chloroform and ethanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediates and final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the compound at various stages of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cellular membranes, enhancing the uptake of the encapsulated agents and promoting their release within the cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable lipid nanoparticles makes it particularly valuable in the field of drug delivery.

Properties

Molecular Formula

C58H112N2O5

Molecular Weight

917.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[octanoyl(3-pyrrolidin-1-ylpropyl)amino]nonadecanedioate

InChI

InChI=1S/C58H112N2O5/c1-6-11-16-23-32-44-56(61)60(50-37-49-59-47-35-36-48-59)55(42-30-24-19-21-26-33-45-57(62)64-51-53(38-14-9-4)40-28-17-12-7-2)43-31-25-20-22-27-34-46-58(63)65-52-54(39-15-10-5)41-29-18-13-8-3/h53-55H,6-52H2,1-5H3

InChI Key

PZWVJAQWYTXGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCN1CCCC1)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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